{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride
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Overview
Description
{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride is an organic compound that features a furan ring substituted with a chlorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Chlorophenyl Substitution: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with a furan derivative in the presence of a Lewis acid catalyst such as aluminum chloride.
Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction, where the furan derivative reacts with an amine under basic conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and as a reference compound in pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new industrial processes and technologies.
Mechanism of Action
The mechanism of action of {[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: A compound with a similar chlorophenyl group but different heterocyclic ring.
Uniqueness
{[5-(4-Chlorophenyl)-2-furyl]methyl}amine hydrochloride is unique due to its specific combination of a furan ring, chlorophenyl group, and amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO.ClH/c12-9-3-1-8(2-4-9)11-6-5-10(7-13)14-11;/h1-6H,7,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWKQWXXGUQPQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CN)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69146-89-0 |
Source
|
Record name | [5-(4-chlorophenyl)furan-2-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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